An In-Depth Technical Guide to 3-chloro-4-(1H-imidazol-1-yl)aniline: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 3-chloro-4-(1H-imidazol-1-yl)aniline: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 3-chloro-4-(1H-imidazol-1-yl)aniline, a key intermediate in contemporary synthetic and medicinal chemistry. The document details the compound's structural features, physicochemical parameters, and spectral characteristics. Furthermore, it outlines a representative synthetic protocol and discusses its significance as a building block in the development of pharmacologically active agents. Safety and handling considerations for this class of compounds are also addressed to ensure safe laboratory practices.
Introduction
3-chloro-4-(1H-imidazol-1-yl)aniline is a substituted aromatic amine that has garnered interest in the field of drug discovery and materials science. Its unique structural arrangement, featuring a chloro-substituted aniline ring linked to an imidazole moiety, provides a versatile scaffold for the synthesis of more complex molecular architectures. The imidazole ring, a common feature in many biologically active compounds, imparts specific electronic and hydrogen-bonding properties, while the chloroaniline portion offers sites for further chemical modification. This guide aims to consolidate the available technical information on this compound, providing a valuable resource for researchers utilizing it in their synthetic endeavors. The imidazole ring is a fundamental component in the development of various drugs, exhibiting a wide range of biological activities including antibacterial, antifungal, anti-inflammatory, and anticancer properties[1].
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of 3-chloro-4-(1H-imidazol-1-yl)aniline is essential for its effective use in synthesis and for the purification of its derivatives.
Chemical Structure and Identifiers
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IUPAC Name: 3-chloro-4-(1H-imidazol-1-yl)aniline
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CAS Number: 869942-76-7 (for free base)[2]
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CAS Number (HCl salt): 1235439-78-7[3]
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Molecular Weight: 193.64 g/mol [2]
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Monoisotopic Mass: 193.04068 Da[4]
Caption: Chemical structure of 3-chloro-4-(1H-imidazol-1-yl)aniline.
Physicochemical Data
| Property | Value | Source |
| Molecular Weight | 193.64 g/mol | [2] |
| Molecular Formula | C₉H₈ClN₃ | [2][4] |
| CAS Number (Free Base) | 869942-76-7 | [2] |
| CAS Number (HCl Salt) | 1235439-78-7 | [3] |
| Appearance | Likely a solid at room temperature | Inferred from related compounds |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and methanol. | Inferred from general aniline properties |
| Melting Point | Data not available in searched literature. | |
| Boiling Point | Data not available in searched literature. |
Spectral Data
Mass Spectrometry (MS)
Electron ionization (EI) mass spectrometry is expected to show a molecular ion peak corresponding to the compound's molecular weight. Predicted mass spectrometry data for the protonated molecule [M+H]⁺ is 194.04796 m/z[4]. The fragmentation pattern would likely involve cleavage of the imidazole ring and loss of chlorine.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of 3-chloro-4-(1H-imidazol-1-yl)aniline in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) would provide characteristic signals for the aromatic and imidazole protons. The chemical shifts are influenced by the electronic effects of the chloro and amino substituents on the aniline ring and the nitrogen atoms in the imidazole ring.
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Aniline Protons: Three protons on the aniline ring would appear as multiplets or distinct doublets and doublet of doublets in the aromatic region (typically δ 6.5-8.0 ppm).
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Imidazole Protons: Three protons on the imidazole ring would also resonate in the aromatic region, with distinct chemical shifts for the protons at the C2, C4, and C5 positions.
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Amine Protons: The two protons of the primary amine group (-NH₂) would likely appear as a broad singlet, the chemical shift of which can be concentration and solvent-dependent.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will show nine distinct carbon signals corresponding to the molecular structure.
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Aniline Carbons: Six signals in the aromatic region (typically δ 110-150 ppm). The carbons attached to the nitrogen and chlorine atoms will have their chemical shifts significantly influenced by these heteroatoms.
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Imidazole Carbons: Three signals for the imidazole ring carbons, with the C2 carbon typically appearing at a lower field compared to the C4 and C5 carbons.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.
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N-H Stretching: Primary amines typically show two bands in the region of 3300-3500 cm⁻¹ corresponding to symmetric and asymmetric stretching vibrations.
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C-N Stretching: Aromatic amine C-N stretching vibrations are usually observed in the 1250-1360 cm⁻¹ region.
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Aromatic C-H Stretching: Bands above 3000 cm⁻¹.
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C=C Stretching: Aromatic ring stretching vibrations in the 1400-1600 cm⁻¹ region.
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C-Cl Stretching: This will appear in the fingerprint region, typically between 600-800 cm⁻¹.
Synthesis and Reactivity
3-chloro-4-(1H-imidazol-1-yl)aniline is a valuable synthetic intermediate. Its synthesis typically involves the formation of the bond between the aniline ring and the imidazole moiety.
Representative Synthetic Protocol
A common approach for the synthesis of N-arylimidazoles is the nucleophilic aromatic substitution of an activated aryl halide with imidazole. A plausible synthetic route to 3-chloro-4-(1H-imidazol-1-yl)aniline involves the reaction of 3-chloro-4-fluoro-nitrobenzene or 3,4-dichloro-nitrobenzene with imidazole, followed by the reduction of the nitro group to an amine.
Step 1: N-Arylation of Imidazole
The reaction of 3,4-dichloronitrobenzene with imidazole in the presence of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures would lead to the formation of 1-(2-chloro-4-nitrophenyl)-1H-imidazole.
Step 2: Reduction of the Nitro Group
The nitro group of the intermediate is then reduced to a primary amine. This can be achieved through various methods, including:
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Catalytic Hydrogenation: Using a catalyst such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) under a hydrogen atmosphere.
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Metal-Acid Reduction: A classic method using a metal like tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl).
Caption: A plausible synthetic pathway for 3-chloro-4-(1H-imidazol-1-yl)aniline.
Reactivity
The reactivity of 3-chloro-4-(1H-imidazol-1-yl)aniline is dictated by its functional groups:
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Aniline Moiety: The primary amine is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, diazotization, and formation of Schiff bases. This makes it a key handle for introducing the molecule into larger structures.
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Imidazole Ring: The imidazole ring is aromatic and can participate in electrophilic substitution reactions, although the conditions need to be carefully controlled. The lone pair on the N3 nitrogen atom can also act as a nucleophile or a base.
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Chloro Substituent: The chlorine atom deactivates the aniline ring towards electrophilic substitution but can be a site for nucleophilic aromatic substitution under forcing conditions or in the presence of a suitable activating group.
Applications in Drug Discovery
The structural motifs present in 3-chloro-4-(1H-imidazol-1-yl)aniline are frequently found in pharmacologically active compounds, particularly in the realm of kinase inhibitors. Substituted anilines are known to interact with the hinge region of the ATP-binding site of kinases, a crucial interaction for inhibitor binding[5]. The imidazole group can form additional hydrogen bonds and participate in other interactions within the active site, enhancing binding affinity and selectivity.
This compound serves as a valuable starting material for the synthesis of a diverse range of derivatives. For instance, it has been used as a precursor in the synthesis of complex heterocyclic systems like azetidinones, which are known to possess a wide array of biological activities[1]. The ability to readily functionalize the aniline nitrogen allows for the exploration of structure-activity relationships (SAR) in drug discovery programs.
Safety and Handling
As a substituted aniline, 3-chloro-4-(1H-imidazol-1-yl)aniline should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) for this compound is not widely available, the general hazards associated with chloroanilines and aromatic amines should be considered.
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Toxicity: Anilines can be toxic if inhaled, ingested, or absorbed through the skin. They can affect the blood's ability to transport oxygen, leading to methemoglobinemia[6].
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Irritation: The compound may cause skin and eye irritation.
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Personal Protective Equipment (PPE): When handling this compound, it is essential to wear appropriate PPE, including safety goggles, chemical-resistant gloves (such as nitrile), and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
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Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
3-chloro-4-(1H-imidazol-1-yl)aniline is a synthetically valuable compound with significant potential as a building block in drug discovery and materials science. Its combination of a reactive aniline moiety and a biologically relevant imidazole ring makes it an attractive starting point for the synthesis of complex target molecules. This guide has provided a summary of its known properties, a plausible synthetic route, and important safety considerations. Further research into the experimental characterization and exploration of its synthetic utility will undoubtedly continue to expand its applications in chemistry.
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Rao, P. J., et al. (2016). Synthesis of 3-chloro-4-(1H-imidazol-1-yl)-4-(morpholino methyl)-1-phenyl azetidin-2-one. World Journal of Pharmacy and Pharmaceutical Sciences, 5(9), 1605-1611. [Link]
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Bandyopadhyay, P., et al. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Arkivoc, (xvi), 146-153. [Link]
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Al-Ostoot, F. H., et al. (2022). Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants. Molecules, 27(23), 8343. [Link]
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